molecular formula C38H32N2O5 B1496791 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid

Cat. No.: B1496791
M. Wt: 602.6 g/mol
InChI Key: KJYAFJQCGPUXJY-WEESYDPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid: is a labeled amino acid derivative used in peptide synthesis. The compound contains isotopic labels, specifically uniformly labeled carbon-13 and nitrogen-15, which are useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of asparagine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Protection of the Side Chain: The side chain amide group is protected using the trityl (Trt) group.

    Isotopic Labeling: The asparagine is synthesized using isotopically labeled precursors to incorporate uniformly labeled carbon-13 and nitrogen-15.

Industrial Production Methods: Industrial production of isotopically labeled compounds often involves the use of labeled precursors in fermentation or chemical synthesis processes. The specific methods can vary depending on the desired isotopic enrichment and the scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.

    Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Major Products:

    Deprotected Asparagine: After removal of protecting groups.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for structural and functional studies.

Biology:

    Protein Studies: Utilized in NMR spectroscopy to study protein structure and dynamics.

Medicine:

    Drug Development: Helps in the design and testing of peptide-based drugs.

Industry:

    Biotechnology: Used in the production of labeled peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is primarily used as a reagent in peptide synthesis. the labeled peptides synthesized using this compound can be studied to understand their interactions with molecular targets and pathways.

Comparison with Similar Compounds

    Fmoc-Asn(Trt)-OH: Without isotopic labels.

    Fmoc-Asn(Trt)-OH (U-13C4): Labeled with carbon-13 only.

    Fmoc-Asn(Trt)-OH (U-15N2): Labeled with nitrogen-15 only.

Uniqueness:

    Isotopic Labeling: The uniform labeling with both carbon-13 and nitrogen-15 makes it particularly useful for detailed structural studies using NMR spectroscopy.

Properties

Molecular Formula

C38H32N2O5

Molecular Weight

602.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/i24+1,34+1,35+1,36+1,39+1,40+1

InChI Key

KJYAFJQCGPUXJY-WEESYDPMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

sequence

X

Origin of Product

United States

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